molecular formula C12H20N2S B13644370 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

Cat. No.: B13644370
M. Wt: 224.37 g/mol
InChI Key: WELUEBFUQIIWDE-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of tetrahydrobenzo[d]thiazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzene ring, with a propan-1-amine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Fusing the Benzene Ring: The benzene ring is fused to the thiazole ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Introduction of the Propan-1-amine Group: The propan-1-amine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, alkoxides, aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has been explored for various scientific research applications:

    Medicinal Chemistry: It has been investigated as a potential therapeutic agent for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It has been used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole: A simpler analog without the propan-1-amine group.

    4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole: Similar structure but lacks the propan-1-amine group.

    3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-2-amine: A positional isomer with the amine group at a different position.

Uniqueness

3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

3-(4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-yl)propan-1-amine

InChI

InChI=1S/C12H20N2S/c1-12(2)7-3-5-9-11(12)14-10(15-9)6-4-8-13/h3-8,13H2,1-2H3

InChI Key

WELUEBFUQIIWDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1N=C(S2)CCCN)C

Origin of Product

United States

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